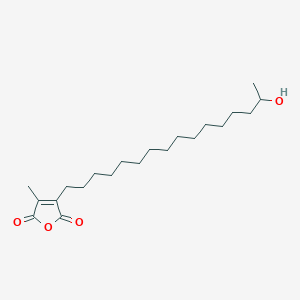
3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione is a derivative of itaconic acid, which is known for its versatile bioactivities. This compound is primarily produced by the lichen Usnea sp. and is characterized by its unique structure that includes a hydroxyhexadecyl chain and a furanone ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione typically involves the biosynthesis of its precursor, α-(15-hydroxyhexadecyl)itaconic acid, from acyl-CoA and oxaloacetic acid. This process is facilitated by modifying enzymes such as hydroxylase and dehydratase .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: The furanone ring can be reduced to a dihydrofuranone.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced furanones, and substituted furanones, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Industry: Used in the production of biobased polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. The vinylidene group in its structure is believed to play a crucial role in its bioactivity. It can inhibit enzymes such as methylisocitrate lyase and isocitrate lyase, which are involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
α-(15-Hydroxyhexadecyl)itaconic acid: A precursor to 3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione.
Deoxysporothric acid: Another itaconic acid derivative produced by lichens.
Sporothric acid: Similar in structure but with different functional groups.
Uniqueness
This compound is unique due to its specific hydroxyhexadecyl chain and furanone ring, which confer distinct bioactivities and chemical properties compared to other itaconic acid derivatives .
Properties
CAS No. |
62722-99-0 |
|---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-(15-hydroxyhexadecyl)-4-methylfuran-2,5-dione |
InChI |
InChI=1S/C21H36O4/c1-17(22)15-13-11-9-7-5-3-4-6-8-10-12-14-16-19-18(2)20(23)25-21(19)24/h17,22H,3-16H2,1-2H3 |
InChI Key |
LQHWACDOMXJHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC1=O)CCCCCCCCCCCCCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















